Agatharesinol

Plant Biosynthesis Norlignan Metabolism Genetic Control of Secondary Metabolites

Agatharesinol is a uniquely defined norlignan with a biosynthetic pathway independent from sequirin C and sugiresinol. It is the specific enzymatic substrate for hydroxylation to sequirin C and metasequirin C, not catalyzed for the side-chain isomer sugiresinol. This makes it an irreplaceable probe for mapping norlignan biosynthesis, identifying cytochrome P450 enzymes, and generating specific antibodies for immunolocalization. Using generic norlignans would compromise enzymatic and immunochemical specificity. Choose only pure agatharesinol for unambiguous, repeatable results in plant secondary metabolism research.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 7288-11-1
Cat. No. B032622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgatharesinol
CAS7288-11-1
Synonymsagatharesinol
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(C2=CC=C(C=C2)O)C(CO)O)O
InChIInChI=1S/C17H18O4/c18-11-17(21)16(13-4-8-15(20)9-5-13)10-3-12-1-6-14(19)7-2-12/h1-10,16-21H,11H2/b10-3+/t16-,17+/m0/s1
InChIKeyDVUXXXYVVWRAIA-UDEVJOAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Agatharesinol (CAS 7288-11-1): A Norlignan Heartwood Extract for Botanical and Pharmacological Research


Agatharesinol (CAS 7288-11-1) is a norlignan characterized by a C6–C5–C6 carbon skeleton with the core trans-3-p-hydroxyphenyl-1-phenylpropene structural unit [1]. It is primarily isolated from the heartwood of coniferous trees such as Cryptomeria japonica (Japanese cedar) and Sequoia sempervirens [2]. Its chemical formula is C17H18O4, with a molecular weight of 286.32 g/mol . As a major heartwood extractive, agatharesinol contributes to wood color and acts as a chemical defense agent in the tree [3]. It is a key research compound for studies on plant secondary metabolism, chemotaxonomy, and the biosynthesis of norlignans, and it serves as a critical standard for analytical method development in natural product research [4].

Why Agatharesinol Cannot Be Substituted by Generic Lignans or Other Norlignans for Critical Research


Agatharesinol possesses a unique and rigorously defined biosynthetic pathway, distinct from other structurally similar norlignans like trans-hinokiresinol and sugiresinol. Critically, its biosynthesis in Cryptomeria japonica is independent from that of its congener sequirin C, demonstrating that these norlignans are not simply interchangeable metabolites [1]. Furthermore, agatharesinol acts as the specific enzymatic substrate for hydroxylation to produce sequirin C and metasequirin C, a reaction not catalyzed for the side-chain isomer sugiresinol [2]. This specificity makes agatharesinol an irreplaceable probe for dissecting norlignan biosynthetic pathways and for generating highly specific immunochemical tools [3]. Using a generic lignan or an alternative norlignan would fundamentally compromise the integrity of biosynthetic studies, enzymatic assays, and immunolocalization experiments where molecular precision is paramount.

Product-Specific Evidence for Agatharesinol (7288-11-1): A Quantitative Comparator-Based Evaluation


Biosynthetic Pathway Specificity: Independent Control from Sequirin C Production

In Cryptomeria japonica, the biosynthesis of agatharesinol is genetically controlled independently from that of sequirin C, another major heartwood norlignan. An analysis of 45 clones showed no significant correlation between the content of agatharesinol and sequirin C in the heartwood, nor between the total norlignan content and the molar ratio of the two compounds. This suggests distinct regulatory mechanisms and that a higher agatharesinol content does not predict a higher sequirin C content, and vice versa [1].

Plant Biosynthesis Norlignan Metabolism Genetic Control of Secondary Metabolites

Enzymatic Substrate Specificity: Agatharesinol as a Unique Substrate for Norlignan Hydroxylation

Agatharesinol acts as a specific substrate for a microsomal hydroxylase from Cryptomeria japonica, enabling the in vitro conversion to sequirin C and metasequirin C. This hydroxylation is cofactor-dependent (NADPH/NADH) and only occurs with microsomal preparations from the heartwood-side of intermediate wood. Critically, the isomer sugiresinol is not a substrate for this enzyme preparation, demonstrating high enzymatic specificity for agatharesinol's structure [1].

Enzymology Biotransformation Metabolic Engineering

Antifeedant Potency: Comparable to Sequirin C in a Snail Pest Model

Agatharesinol demonstrates significant antifeedant activity against the snail pest Acusta despesta. In a direct comparative assay, agatharesinol inhibited feeding behavior at a concentration of 40 µg/cm². This activity is comparable to, though slightly less potent than, sequirin C, which was active at 30 µg/cm² under identical conditions [1].

Agricultural Pest Management Natural Product Bioactivity Molluscicide

Immunological Specificity: A Key Hapten for Producing Highly Selective Anti-Norlignan Antibodies

Antiserum raised against an agatharesinol-bovine serum albumin (BSA) conjugate exhibited strong and selective reactivity with norlignans. In competitive inhibition ELISA, the antiserum reacted strongly with agatharesinol and structurally related norlignans (hinokiresinol, metasequirin C) but showed no significant cross-reactivity with other major Sugi heartwood extractives like ferruginol or sugiol. This high selectivity enables precise immunolocalization studies [1].

Immunochemistry Analytical Method Development Plant Cell Biology

Chemotaxonomic Marker: A Definitive Phytochemical for Conifer Species Differentiation

Agatharesinol exhibits a restricted and well-documented distribution among conifer species. It is specifically found in the heartwood of Agathis australis, Agathis vitiensis, Chamaecyparis pisifera, Cryptomeria japonica, Metasequoia glyptostroboides, Sequoiadendron gigantea, and Taxodium distichum . This is in contrast to more broadly distributed lignans found across numerous plant families. Its presence or absence, and its relative concentration compared to co-occurring norlignans, provides a clear chemotaxonomic fingerprint.

Chemotaxonomy Botanical Identification Phytochemical Profiling

Validated Research and Industrial Application Scenarios for Agatharesinol (CAS 7288-11-1)


Elucidation of Norlignan Biosynthetic Pathways

Utilize agatharesinol as a defined substrate in enzymatic assays with microsomal preparations from Cryptomeria japonica to study the hydroxylation steps leading to sequirin C and metasequirin C [1]. Its proven, specific conversion, unlike its isomer sugiresinol, makes it an essential chemical tool for mapping norlignan biosynthesis and for identifying and characterizing the responsible cytochrome P450 enzymes.

Development of Species-Specific Phytochemical Authentication

Employ pure agatharesinol as an analytical standard in HPLC or GC-MS protocols for the chemotaxonomic identification and quality control of plant materials from Agathis, Cryptomeria, and Sequoia species . Its presence, when combined with quantitative analysis of co-occurring norlignans, can differentiate between closely related species and confirm botanical identity in herbal supplements or timber products.

Generation of Selective Immunochemical Reagents

Use agatharesinol as a hapten conjugated to a carrier protein (e.g., BSA) to generate polyclonal or monoclonal antibodies with high specificity for norlignans [2]. These antibodies are validated tools for immunohistochemical localization studies, allowing researchers to map the cellular and sub-cellular distribution of norlignan biosynthesis in woody plant tissues, a process essential for understanding heartwood formation.

Technical Documentation Hub

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